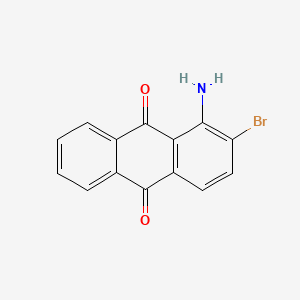

1-Amino-2-bromoanthraquinone

CAS No.: 3300-23-0

Cat. No.: VC3831194

Molecular Formula: C14H8BrNO2

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3300-23-0 |

|---|---|

| Molecular Formula | C14H8BrNO2 |

| Molecular Weight | 302.12 g/mol |

| IUPAC Name | 1-amino-2-bromoanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H8BrNO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 |

| Standard InChI Key | MVRDXWVWKOUPDO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N |

Introduction

Synthetic Pathways and Optimization

Bromination of 1-Aminoanthraquinone Derivatives

The synthesis of 1-amino-2-bromoanthraquinone typically involves selective bromination of 1-aminoanthraquinone or its derivatives. A proven method involves using bromine (Br₂) in N,N-dimethylformamide (DMF) as both solvent and catalyst . For example:

-

Starting material: 1-Aminoanthraquinone (CAS 82-45-1) is treated with bromine in DMF at room temperature.

-

Reaction conditions: Slow addition of bromine ensures controlled substitution at position 2.

-

Yield: Up to 90% purity, with minimal di-brominated byproducts .

This method avoids the harsh conditions (e.g., oleum or nitric acid) required for sulfonation or nitration, preserving the amino group’s integrity .

Alternative Routes via Intermediate Functionalization

Intermediate derivatives such as 1-amino-2-hydroxymethylanthraquinone (synthesized via formaldehyde condensation) can be brominated to yield 1-amino-2-bromoanthraquinone. This approach minimizes competing reactions at position 4, which are common in direct bromination .

Physicochemical Properties

Data extrapolated from analogous compounds (e.g., 2-bromoanthraquinone and 1-amino-4-bromoanthraquinone) provide the following estimates for 1-amino-2-bromoanthraquinone :

| Property | Value |

|---|---|

| Density | 1.6–1.7 g/cm³ |

| Melting Point | 200–210°C |

| Boiling Point | 440–450°C (decomposes) |

| Solubility | Insoluble in water; soluble in DMF, DMSO |

| Stability | Stable under inert conditions; light-sensitive |

The bromine atom increases molecular weight and polarizability, enhancing intermolecular interactions in solid-state structures .

Industrial and Pharmaceutical Applications

Dye Manufacturing

Recent Advances and Research Directions

Green Synthesis Methods

Recent studies emphasize solvent-free bromination using ionic liquids or mechanochemical approaches to reduce waste and improve yields .

Functional Materials

Researchers are exploring 1-amino-2-bromoanthraquinone as a building block for organic semiconductors and redox-active materials in batteries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume